Cas no 5288-06-2 (4-Piperidinamine, 1-methyl-N-1-naphthalenyl-)

4-Piperidinamine, 1-methyl-N-1-naphthalenyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinamine, 1-methyl-N-1-naphthalenyl-
- 5288-06-2
- 1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
- 1-methyl-N-naphthalen-1-ylpiperidin-4-amine
- Z334888148
- AB00999648-01
- AKOS000225968
- EN300-43158
-
- Inchi: InChI=1S/C16H20N2/c1-18-11-9-14(10-12-18)17-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14,17H,9-12H2,1H3
- InChI Key: LDXQYDIVZWWYQL-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 240.163
- Monoisotopic Mass: 240.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 15.3A^2
4-Piperidinamine, 1-methyl-N-1-naphthalenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-43158-0.25g |
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine |
5288-06-2 | 95% | 0.25g |
$142.0 | 2023-04-20 | |
Enamine | EN300-43158-0.1g |
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine |
5288-06-2 | 95% | 0.1g |
$98.0 | 2023-04-20 | |
Enamine | EN300-43158-2.5g |
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine |
5288-06-2 | 95% | 2.5g |
$726.0 | 2023-04-20 | |
Aaron | AR019VMQ-10g |
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine |
5288-06-2 | 95% | 10g |
$2216.00 | 2023-12-13 | |
1PlusChem | 1P019VEE-500mg |
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine |
5288-06-2 | 95% | 500mg |
$386.00 | 2024-04-30 | |
1PlusChem | 1P019VEE-5g |
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine |
5288-06-2 | 95% | 5g |
$1391.00 | 2024-04-30 | |
1PlusChem | 1P019VEE-250mg |
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine |
5288-06-2 | 95% | 250mg |
$231.00 | 2024-04-30 | |
Aaron | AR019VMQ-50mg |
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine |
5288-06-2 | 95% | 50mg |
$116.00 | 2023-12-13 | |
A2B Chem LLC | AV39414-1g |
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine |
5288-06-2 | 95% | 1g |
$637.00 | 2023-12-30 | |
Aaron | AR019VMQ-1g |
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine |
5288-06-2 | 95% | 1g |
$536.00 | 2023-12-13 |
4-Piperidinamine, 1-methyl-N-1-naphthalenyl- Related Literature
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
Additional information on 4-Piperidinamine, 1-methyl-N-1-naphthalenyl-
Professional Introduction to 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2)
4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) is a significant compound in the field of chemical and pharmaceutical research, exhibiting unique structural and functional properties that make it valuable for various applications. This compound, characterized by its piperidinamine core and 1-methyl-N-1-naphthalenyl substituent, has garnered attention due to its potential in drug development and molecular biology studies.
The structure of 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) consists of a piperidine ring substituted with an amine group at the 4-position and a methyl group at the 1-position, linked to a naphthalene ring at the N1 position. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a subject of interest for researchers exploring novel therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, particularly those involving small molecules that can modulate biological pathways. The naphthalenyl moiety in 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) is known to enhance binding affinity to certain protein targets, which is crucial for designing effective drugs. This property has been leveraged in the synthesis of potential inhibitors for various diseases.
One of the most compelling aspects of this compound is its role in drug discovery. Researchers have utilized derivatives of 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) to develop novel compounds with improved pharmacokinetic profiles. For instance, modifications to the methyl group and the naphthalenyl ring have led to the identification of molecules with enhanced solubility and reduced toxicity, key factors in drug development.
The synthesis of 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and purity. These methods not only highlight the compound's complexity but also showcase the advancements in synthetic chemistry that enable such intricate transformations.
Recent studies have explored the biological activity of 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) by evaluating its interaction with various biological targets. Initial findings suggest that this compound exhibits promising properties as an anti-inflammatory agent, potentially making it useful in treating conditions like rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to modulate enzyme activity has opened avenues for research into neurodegenerative disorders.
The pharmacological potential of derivatives of 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) has also been investigated in preclinical models. These studies have shown that certain analogs can selectively inhibit specific enzymes involved in cancer cell proliferation. The naphthalenyl group's role in enhancing binding affinity to these enzymes has been particularly noteworthy, suggesting its utility in developing targeted cancer therapies.
In conclusion, 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) represents a fascinating compound with significant implications for pharmaceutical research and drug development. Its unique structural features and demonstrated biological activity make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover its potential applications, this compound is poised to play a crucial role in advancing medical science.
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